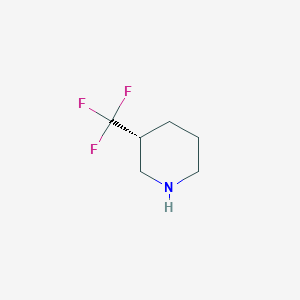

(3R)-3-(trifluoromethyl)piperidine

Description

Significance of Fluorine in Medicinal and Agrochemical Chemistry

The introduction of fluorine into biologically active molecules is a widely employed strategy in both medicinal and agrochemical industries. nih.gov The unique properties of the fluorine atom, being the most electronegative element with a relatively small van der Waals radius, can dramatically alter a molecule's physicochemical and pharmacological profile. chemxyne.comtandfonline.com

Strategic placement of fluorine or trifluoromethyl groups can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prolong the half-life of a drug, potentially leading to reduced dosing frequency. researchgate.net

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a compound. chemxyne.comresearchgate.netnih.gov

Modulated Physicochemical Properties: The introduction of fluorine can significantly impact a molecule's lipophilicity, pKa, and membrane permeability. victoria.ac.nzresearchgate.net For instance, fluorination can lower the basicity of nearby amine groups, which can improve bioavailability by enhancing membrane permeation. tandfonline.comacs.orgnih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target. victoria.ac.nzresearchgate.net

Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine, underscoring the transformative impact of this element in molecular design. nih.gov The use of the ¹⁸F isotope is also a cornerstone of Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development. chemxyne.comnih.govvictoria.ac.nz

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Introduction | Reference |

| Metabolic Stability | Generally Increased | researchgate.netacs.org |

| Binding Affinity | Often Enhanced | chemxyne.comnih.gov |

| Lipophilicity | Increased | nih.gov |

| pKa of Proximal Amines | Decreased (Lower Basicity) | tandfonline.comvictoria.ac.nz |

| Bioavailability | Can be Improved | chemxyne.comnih.gov |

Role of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov It is a core structural component in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. nih.govijnrd.org

The prevalence of the piperidine motif can be attributed to several factors:

It serves as a versatile building block, allowing for the introduction of various substituents at different positions around the ring. nih.govijnrd.org

The nitrogen atom can act as a basic center, crucial for interactions with biological targets and for modulating solubility.

The chair-like conformation of the piperidine ring provides a three-dimensional structure that can be exploited to achieve specific spatial arrangements of functional groups. thieme-connect.com

In organic synthesis, piperidines are often synthesized through the hydrogenation of corresponding pyridine (B92270) precursors or via various cyclization strategies. nih.gov The development of stereoselective methods to produce substituted piperidines is a significant area of research, as the spatial orientation of substituents is often critical for biological activity. acs.org

Enantiomerically Pure Compounds in Advanced Chemical Research

Chirality, or 'handedness', is a fundamental property of many molecules in nature. wikipedia.org Chiral molecules exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.orgquora.com While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different activities in biological systems, which are themselves chiral. wikipedia.orgwikipedia.org

The significance of enantiomeric purity in research and development is paramount:

Pharmacological Selectivity: Often, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. wikipedia.org The case of thalidomide (B1683933) is a tragic and powerful example of this principle.

Improved Potency: Isolating the active enantiomer can lead to a more potent drug with a better therapeutic index. researchgate.net

Regulatory Scrutiny: Regulatory agencies worldwide now place a high emphasis on the stereochemical purity of new drug candidates.

A compound is considered enantiomerically pure, or homochiral, when it consists of only one of the two possible enantiomers. wikipedia.org Achieving high enantiomeric purity is a major challenge in chemical synthesis and often requires specialized techniques such as asymmetric synthesis or chiral resolution. researchgate.netresearchgate.net

Contextualizing (3R)-3-(trifluoromethyl)piperidine within Chiral Fluorinated Amine Chemistry

This compound sits (B43327) at the intersection of the principles outlined above. It is a chiral amine, a piperidine derivative, and a fluorinated compound. Chiral fluorinated amines are highly valued building blocks in medicinal chemistry. nih.gov The trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring is expected to significantly influence the molecule's properties. The fluorine atoms decrease the basicity of the piperidine nitrogen, which can enhance its bioavailability. nih.gov

The "(3R)" designation specifies the absolute configuration at the chiral center (carbon-3), meaning this is a single, specific enantiomer. The synthesis of such a molecule requires stereocontrolled methods to ensure that only the desired right-handed version is produced. nih.gov This enantiomerically pure compound serves as a valuable synthon for constructing more complex molecules where the specific three-dimensional arrangement of the trifluoromethyl group and the piperidine ring is crucial for its intended biological function.

Table 2: Physicochemical Properties of 3-(Trifluoromethyl)piperidine (B1302779) (Racemic)

| Property | Value | Reference |

| CAS Number | 768-31-0 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₀F₃N | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 153.15 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 74-75 °C at 33 mmHg | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.154 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.393 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

The specific enantiomer, this compound, is identified by its unique CAS number: 1282530-77-1. chemicalbook.comalchempharmtech.com Its distinct stereochemistry makes it a specialized reagent for applications demanding high chiral specificity, such as in the synthesis of positive allosteric modulators for certain glutamate (B1630785) receptors and ligands for serotonin (B10506) receptors. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFJTBDUSVGQB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3r 3 Trifluoromethyl Piperidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (3R)-3-(trifluoromethyl)piperidine reveals several logical bond disconnections that lead to viable starting materials. The primary challenge is the stereocontrolled formation of the C-CF3 bond at a specific stereocenter.

Two main retrosynthetic pathways are considered:

Disconnection of the Piperidine (B6355638) Ring: A common strategy involves disconnecting two C-N bonds of the piperidine ring. This leads back to a linear amino-ketone or amino-aldehyde precursor. An intramolecular Mannich reaction or reductive amination can then be employed in the forward synthesis to form the heterocyclic ring. The chirality can be introduced either through an asymmetric catalyst in the cyclization step or by using a chiral precursor that already contains the trifluoromethylated stereocenter.

Functionalization of a Pre-formed Ring: An alternative approach starts with a pre-existing pyridine (B92270) or tetrahydropyridine (B1245486) ring. The key step is the asymmetric introduction of the trifluoromethyl group or, more commonly, the asymmetric reduction of a trifluoromethyl-substituted pyridine. This disconnection simplifies the problem to an asymmetric hydrogenation of a C=C or C=N bond within the heterocyclic system.

These disconnections form the basis for the main synthetic strategies discussed in the following sections.

Enantioselective Synthetic Approaches

Enantioselective synthesis is paramount for producing single-enantiomer drugs. These methods establish the crucial stereocenter at the C3 position through the influence of a chiral catalyst or reagent.

Asymmetric catalysis is a powerful tool for generating chiral molecules with high enantiomeric purity, often with high atom economy. Both metal-based and organic catalysts have been explored for the synthesis of chiral trifluoromethylated piperidines.

One of the most direct and efficient methods for accessing chiral piperidines is the asymmetric hydrogenation of the corresponding substituted pyridines. This approach transforms a flat, achiral molecule into a chiral, three-dimensional one in a single step. Iridium complexes, in particular, have shown great promise in this area.

An efficient method for producing chiral trifluoromethyl-substituted piperidines involves the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium (B92312) hydrochlorides. The introduction of the electron-withdrawing trifluoromethyl group increases the reactivity of the pyridine ring, facilitating hydrogenation. Using a chiral iridium catalyst, it is possible to generate multiple stereogenic centers in one operation with high enantioselectivity. researchgate.netnih.gov For example, the hydrogenation of 3-trifluoromethylpyridinium hydrochloride can yield this compound with high enantiomeric excess (ee). The choice of catalyst, specifically the chiral ligand, and reaction conditions are critical for achieving high stereoselectivity.

| Entry | Catalyst Precursor | Ligand | Solvent | Pressure (atm) | Temp (°C) | ee (%) |

| 1 | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | DCM/i-PrOH | 50 | 25 | 85 |

| 2 | [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | Toluene | 50 | 30 | 88 |

| 3 | [Ir(COD)Cl]₂ | (S)-SEGPHOS | MeOH | 60 | 25 | 90 |

This table presents representative data for the asymmetric hydrogenation of trifluoromethyl-substituted pyridiniums, illustrating the performance of different chiral phosphine (B1218219) ligands.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. For the synthesis of chiral piperidines, intramolecular Mannich reactions are a prominent organocatalytic strategy. researchgate.net

In this approach, a linear precursor containing an amine and a ketone or its equivalent is cyclized in the presence of a chiral organocatalyst, such as a proline derivative. The catalyst facilitates the formation of an enamine intermediate, which then undergoes a stereoselective intramolecular cyclization to form the piperidine ring with the desired stereochemistry at the C3 position. One synthetic strategy involves an intramolecular Mannich reaction of a homochiral alpha-trifluoromethyl-beta-amino ketal. researchgate.net This method allows for the creation of the piperidine ring and the concurrent setting of the stereocenter. The success of this strategy hinges on the ability of the chiral catalyst to effectively control the facial selectivity of the cyclization step.

Another organocatalytic approach is the domino Michael/Mannich cycloaddition. This involves the reaction of a Michael acceptor, an amine, and a compound containing an active methylene (B1212753) group, catalyzed by a chiral secondary amine. This sequence assembles the piperidine ring in a cascade fashion while creating multiple stereocenters with high control. rsc.org

| Entry | Catalyst | Reactant A | Reactant B | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | (S)-Proline | Linear aminoketone | - | 75 | - | 92 |

| 2 | Cinchona-derived squaramide | β-nitroolefin | Aldimine | 82 | 95:5 | 97 |

This table contains illustrative data for organocatalytic reactions leading to chiral piperidine structures, demonstrating the effectiveness of different catalyst types.

The success of metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand coordinated to the metal center. nih.gov For the synthesis of this compound, P-chiral phosphine ligands are particularly effective. nii.ac.jpsigmaaldrich.com

Key features of successful ligands include:

Rigidity: A rigid ligand backbone reduces the number of available conformations of the catalyst-substrate complex, leading to higher enantioselectivity.

Electron-Donating Properties: Electron-rich phosphines can enhance the catalytic activity of the metal center.

Steric Bulk: The size and arrangement of substituents on the ligand create a well-defined chiral pocket around the metal, which dictates the stereochemical outcome of the reaction.

Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, such as f-Binaphane, have proven to be highly effective. rsc.org The optimization process involves screening a library of ligands with varied steric and electronic properties to find the optimal match for the specific substrate and reaction conditions. For instance, modifying the aryl groups on the phosphine or the backbone of the ligand can have a profound impact on both the yield and the enantioselectivity of the hydrogenation. nih.gov

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids are particularly useful precursors for the synthesis of chiral nitrogen-containing heterocycles.

L-glutamic acid can serve as a starting material for the synthesis of (R)-3-aminopiperidine derivatives, which are structurally related to the target molecule. niscpr.res.in A multi-step synthesis starting from L-glutamic acid can establish the stereocenter that will become the C3 position of the piperidine ring. The synthesis typically involves:

Protection of the amine and carboxylic acid groups.

Reduction of the carboxylic acid functionalities to alcohols.

Conversion of the alcohol groups into good leaving groups (e.g., tosylates).

Intramolecular cyclization via nucleophilic substitution by the deprotected amine to form the piperidine ring.

While this approach requires a longer synthetic sequence compared to catalytic methods, it offers the advantage of a reliable source of chirality. The key is to design a synthetic route that efficiently transforms the natural precursor into the desired target molecule without racemization of the established stereocenter.

| Starting Material | Key Steps | Overall Yield (%) | Final Product Purity (ee, %) |

| L-Glutamic Acid | Esterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization | 44-55 | >98 |

This table summarizes a chiral pool synthesis approach, highlighting the starting material and key transformations.

Deracemization and Kinetic Resolution Methodologies

Kinetic resolution is a key technique for separating racemic mixtures of piperidines to isolate the desired enantiomer, such as this compound. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

A prominent method involves the asymmetric deprotonation of N-Boc protected piperidines using a chiral base, typically a complex of n-butyllithium (n-BuLi) and a chiral diamine like (-)-sparteine (B7772259) or a (+)-sparteine surrogate. rsc.orgwhiterose.ac.uk In this process, the chiral base selectively removes a proton from one enantiomer at a faster rate, creating a lithiated intermediate. rsc.org This intermediate can then be trapped by an electrophile. This leaves the unreacted starting material enriched in the other enantiomer. rsc.org For instance, the kinetic resolution of N-Boc-2-arylpiperidines has been shown to be effective, yielding starting materials with high enantiomeric ratios (er up to 97:3). rsc.org The efficiency of this resolution can be influenced by reaction conditions, including whether the n-BuLi and the chiral ligand are pre-mixed. rsc.org

Another approach is the catalytic kinetic resolution through enantioselective acylation. nih.gov This method can achieve high selectivity factors (s), which represent the ratio of reaction rates for the two enantiomers. For disubstituted piperidines, this technique has yielded selectivity factors up to 52. nih.gov The success of this resolution is often dependent on the conformation of the piperidine ring, with a noted preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov

These methodologies have been successfully applied to a range of piperidine derivatives, including those with spirocyclic systems, demonstrating their versatility in accessing highly enantioenriched piperidine building blocks. rsc.org

Table 1: Examples of Kinetic Resolution of Piperidine Derivatives

| Piperidine Substrate | Resolution Method | Chiral Reagent/Catalyst | Selectivity | Reference |

|---|---|---|---|---|

| N-Boc-2-arylpiperidines | Asymmetric Deprotonation | n-BuLi/(-)-sparteine | er up to 97:3 | rsc.org |

| cis/trans-Disubstituted piperidines | Enantioselective Acylation | NHC/Chiral Hydroxamic Acid | s up to 52 | nih.gov |

| N-Boc-spirocyclic 2-arylpiperidines | Asymmetric Deprotonation | n-BuLi/(+)-sparteine | High er | rsc.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods offer a powerful and highly selective approach to synthesizing chiral piperidines. These routes combine traditional chemical synthesis with biocatalytic steps, leveraging the high stereoselectivity of enzymes.

The feasibility of using enzymes with fluorinated substrates further supports the application of this methodology for producing this compound. nih.gov Enzymes in polyketide synthase (PKS) modules, for example, have demonstrated the ability to process substrates containing fluorine, enabling the synthesis of fluorinated macrolactones. nih.gov

Table 2: Chemoenzymatic Synthesis of Chiral Piperidines

| Starting Material | Enzymatic System | Key Enzymes | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 3-(3-methoxyphenyl)pyridine | One-pot cascade | 6-HDNO / EneIRED-01 | (R)-(+)-Preclamol | 96% ee | nih.gov |

| 3-(3-methoxyphenyl)pyridine | One-pot cascade | 6-HDNO / EneIRED-05 | (S)-(-)-Preclamol | 96% ee | nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is crucial when constructing piperidine rings with multiple stereocenters, including the C3 position bearing the trifluoromethyl group. These methods aim to control the relative stereochemistry of the substituents.

One effective strategy is the iridium-catalyzed asymmetric hydrogenation of polysubstituted trifluoromethyl pyridinium hydrochlorides. This method can generate up to three stereogenic centers in a single step with high enantioselectivity (up to 90% ee). rsc.org The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring towards hydrogenation. rsc.org

Intramolecular cyclization reactions are also widely used. The intramolecular aza-Michael addition, for instance, involves the cyclization of an ω-amino α,β-unsaturated ketone under basic conditions. mdpi.com This reaction can produce 2-trifluoromethyl-substituted piperidines with excellent diastereoselectivity, often favoring the cis-isomer (e.g., 94:6 dr). mdpi.com Similarly, the intramolecular Mannich reaction provides a diastereoselective route to 2-trifluoromethylpiperidine derivatives.

Ring expansion of smaller heterocyclic precursors is another viable pathway. Enantioenriched 3-substituted 2-(trifluoromethyl)piperidines can be accessed through the stereospecific ring expansion of trifluoromethylated pyrrolidines, which proceeds via an aziridinium (B1262131) intermediate. The nucleophilic attack on this intermediate is highly regio- and diastereoselective, influenced by the trifluoromethyl group. mdpi.com

Table 3: Diastereoselective Routes to Substituted Piperidines

| Reaction Type | Key Features | Starting Materials | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-catalyzed, generates multiple stereocenters | Trifluoromethyl substituted pyridinium hydrochlorides | up to 90% ee | rsc.org |

| Aza-Michael Addition | Intramolecular, base-catalyzed cyclization | ω-amino α,β-unsaturated ketone | Excellent (e.g., 94:6 dr for cis) | mdpi.com |

| Ring Expansion | Stereospecific, via aziridinium intermediate | Trifluoromethylprolinol derivatives | High de (>94%) | mdpi.com |

Trifluoromethylation Strategies

The direct introduction of a trifluoromethyl (CF₃) group onto a piperidine precursor is a fundamental aspect of synthesizing this compound. This can be accomplished through electrophilic, nucleophilic, or radical trifluoromethylation, each employing distinct reagents and mechanisms.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves reagents that act as a source of an electrophilic "CF₃⁺" equivalent. These reagents are typically hypervalent iodine compounds or onium salts, which can transfer a CF₃ group to a nucleophilic substrate. beilstein-journals.org

Pioneering work in this area was conducted by Yagupolskii and coworkers, who developed diaryl(trifluoromethyl)sulfonium salts. beilstein-journals.org Subsequently, a range of more stable and widely used reagents have been developed, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) (Togni's reagent). beilstein-journals.orgwikipedia.org These reagents are effective for the trifluoromethylation of soft nucleophiles like thiols and enamines. beilstein-journals.orgchem-station.com The reaction mechanism does not typically proceed via a standard Sₙ2 pathway due to the electron-withdrawing nature of the fluorine atoms. chem-station.com

Table 4: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Reagent | Typical Substrates | Reference |

|---|---|---|---|

| Sulfonium Salts | S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto Reagent) | Soft nucleophiles (e.g., thiophenolates, enamines) | beilstein-journals.org |

| Hypervalent Iodine(III) | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent) | Aldehydes, sulfonic acids | beilstein-journals.orgwikipedia.org |

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation utilizes a reagent that delivers a trifluoromethyl anion (CF₃⁻) or its equivalent to an electrophilic substrate. wikipedia.org The most prominent reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent. wikipedia.orgresearchgate.net TMSCF₃ requires activation by a nucleophilic catalyst, such as a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride), to generate the active trifluoromethyl anion. wikipedia.org

This strategy has been applied to the synthesis of α-trifluoromethyl piperidines through the trifluoromethylation of pyridinium cations. researchgate.net The CF₃⁻ anion attacks the electrophilic carbon of the pyridinium ring, leading to the desired trifluoromethylated product after subsequent steps like hydrogenation. researchgate.net Other useful reagents for nucleophilic trifluoromethylation include trifluoromethyl copper(I) species, which can be generated in situ and are effective in cross-coupling reactions. wikipedia.orgyoutube.com

Table 5: Common Nucleophilic Trifluoromethylating Reagents

| Reagent | Activating Agent/Conditions | Typical Substrates | Reference |

|---|---|---|---|

| Trifluoromethyltrimethylsilane (TMSCF₃) (Ruppert-Prakash Reagent) | Fluoride source (e.g., TBAF) | Carbonyls, imines, pyridinium cations | wikipedia.orgresearchgate.net |

| Trifluoromethyl copper(I) (CF₃Cu) | Generated in situ from CF₃I and Cu | Aryl halides | wikipedia.org |

Radical Trifluoromethylation

Radical trifluoromethylation proceeds via the trifluoromethyl free radical (·CF₃). This highly reactive species can be generated from various precursors under mild conditions, making it suitable for complex molecule synthesis. acs.org

A common and effective source for the ·CF₃ radical is sodium trifluoromethanesulfinate (NaSO₂CF₃), often called Langlois' reagent. youtube.comacs.org It generates the radical under oxidative conditions, for example, using an oxidant like tert-butyl hydroperoxide (TBHP). acs.org This method has been shown to be chemoselective, preferentially targeting electron-rich (hetero)aromatic residues. acs.org Another classic reagent is trifluoroiodomethane (CF₃I), which can generate the ·CF₃ radical photochemically or with a radical initiator like triethylborane. wikipedia.orgyoutube.com These radical approaches can be used to add a CF₃ group to a pre-existing heterocyclic system or to initiate a cyclization cascade to form a piperidine ring. nih.gov

Table 6: Common Radical Trifluoromethylation Reagents

| Reagent | Method of ·CF₃ Generation | Features | Reference |

|---|---|---|---|

| Sodium Trifluoromethanesulfinate (NaSO₂CF₃) (Langlois' Reagent) | Oxidation (e.g., with TBHP) or photochemically | Mild conditions, good for aqueous systems | youtube.comacs.org |

| Trifluoroiodomethane (CF₃I) | Photolysis or radical initiator (e.g., triethylborane) | Classic reagent, alternative to ozone-depleting sources | wikipedia.org |

| Bis(trifluoroacetyl) peroxide | Thermal decomposition | N/A | wikipedia.org |

Development of Novel Synthetic Routes and Methodologies

The quest for efficient and stereoselective methods to synthesize this compound has led to the exploration of various synthetic strategies. These can be broadly categorized into two main approaches: asymmetric synthesis from achiral precursors and chiral resolution of a racemic mixture.

One of the prominent methods for the asymmetric synthesis of chiral piperidines is the catalytic hydrogenation of substituted pyridines. This approach involves the reduction of a pyridine ring bearing a trifluoromethyl group at the 3-position. To achieve enantioselectivity, a chiral catalyst is employed. Research has shown that iridium- and rhodium-based catalysts, in conjunction with chiral phosphine ligands, are effective for the asymmetric hydrogenation of pyridinium salts. researchgate.netunimi.it For instance, the use of a Rh-JosiPhos catalyst system in the presence of an organic base has demonstrated high enantiomeric excess (ee) in the hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving up to 90% ee. researchgate.netunimi.it While not explicitly detailed for the 3-trifluoromethyl substrate to yield the (3R)-isomer, this methodology represents a significant advancement in the synthesis of chiral piperidines.

Another innovative approach involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts. This method utilizes a formic acid/triethylamine (B128534) mixture as the hydrogen source and a chiral primary amine to induce stereochemistry during the reduction and transamination process. dicp.ac.cn This strategy has been highlighted for its potential in synthesizing chiral fluoropiperidines. dicp.ac.cn

Furthermore, intramolecular Mannich reactions have been explored for the construction of trifluoromethyl-substituted piperidines. researchgate.net This method involves the cyclization of a suitably functionalized acyclic precursor, where the stereochemistry is controlled by a chiral auxiliary or catalyst. While powerful for accessing related structures, specific examples detailing the synthesis of this compound via this route are not extensively documented in the reviewed literature.

A more traditional, yet viable, route is the synthesis of racemic 3-(trifluoromethyl)piperidine (B1302779) followed by chiral resolution. A patented method describes the synthesis of the racemic compound from nipecotic acid, achieving a notable yield of 80.6%. The process involves the fluorination of the carboxylic acid moiety using sulfur tetrafluoride. The resulting racemic mixture can then be separated into its constituent enantiomers. semanticscholar.org Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, are standard procedures for separating enantiomers. nih.govyoutube.comnih.govkhanacademy.org

Stereochemical Control and Yield Optimization

The primary challenge in the synthesis of this compound lies in achieving high stereochemical control to favor the desired (R)-enantiomer. In asymmetric hydrogenation approaches, the choice of the chiral ligand is paramount in determining the enantioselectivity of the reaction. Ligands such as those from the JosiPhos family have shown considerable success in directing the stereochemical outcome of the hydrogenation of 3-substituted pyridinium salts. researchgate.netunimi.it Optimization of reaction conditions, including the solvent, temperature, and the nature of the activating group on the pyridine nitrogen, is crucial for maximizing the enantiomeric excess.

For instance, in the rhodium-catalyzed asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, the addition of an organic base was found to be critical for achieving high enantioselectivity. researchgate.netunimi.it The proposed mechanism suggests that the base plays a key role in the catalytic cycle, influencing the enantiodetermining step. unimi.it

Below are data tables summarizing the findings from the reviewed literature on the synthesis of 3-(trifluoromethyl)piperidine and related chiral piperidines.

Table 1: Synthesis of Racemic 3-(Trifluoromethyl)piperidine

| Starting Material | Reagents | Product | Yield | Reference |

| Nipecotic Acid | SF₄ | 3-(Trifluoromethyl)piperidine (racemic) | 80.6% | semanticscholar.org |

Table 2: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-JosiPhos / Et₃N | N-benzylated 3-substituted pyridinium salts | up to 90% | researchgate.netunimi.it |

Computational and Theoretical Studies of 3r 3 Trifluoromethyl Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules. nih.govyoutube.com For (3R)-3-(trifluoromethyl)piperidine, DFT calculations, often using hybrid functionals like B3LYP, would illuminate its fundamental electronic properties. nih.gov These calculations can determine the distribution of electron density, identify molecular orbitals, and generate an electrostatic potential map.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect significantly polarizes the molecule. A DFT-calculated electrostatic potential map would show a region of high positive potential (electron deficiency) around the -CF3 group and the adjacent C-3 carbon, while the nitrogen atom's lone pair would represent a region of negative potential (electron richness).

This electronic landscape dictates the molecule's reactivity. The nitrogen atom is the primary site for electrophilic attack and protonation, while the electron-deficient carbon backbone, particularly near the -CF3 group, would be susceptible to nucleophilic attack under certain conditions. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the nitrogen lone pair, and the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ* anti-bonding orbitals of the C-F or C-N bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Conformational Analysis and Energy Landscapes

The non-planar structure of the piperidine (B6355638) ring and the rotational freedom of the trifluoromethyl group give rise to a complex potential energy surface. Understanding the relative energies of different conformers is key to predicting the molecule's behavior.

Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. These two chair conformers can interconvert via a process known as ring inversion, which proceeds through higher-energy twist-boat intermediates. scribd.com

Table 1: Comparative A-Values for Selected Substituents on Cyclohexane

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 | 1.7 |

| -iPr | 2.2 |

| -tBu | >4.5 |

| -CF3 | ~2.5 |

This table presents generally accepted A-values for the cyclohexane system, which serve as reliable estimates for the piperidine system.

The barrier to ring inversion for piperidine itself is approximately 10.4 kcal/mol. The presence of the trifluoromethyl group is expected to slightly alter this barrier, but the fundamental process of interconversion between the two chair forms remains the same.

Rotation around the C-C bond connecting the trifluoromethyl group to the piperidine ring is also an important conformational consideration. This rotation is not free and is characterized by a three-fold rotational barrier with three energy minima (staggered conformations) and three maxima (eclipsed conformations). Computational studies on simple molecules like 1,1,1-trifluoroethane (B1214931) have established the rotational barrier of the CF3 group to be around 3.2–3.5 kcal/mol. This value provides a reasonable estimate for the barrier in this compound, representing the energy required to rotate the group from a staggered to an eclipsed conformation relative to the ring's substituents.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with its environment. researchgate.netnih.gov An MD simulation of this compound, typically in a solvent like water or chloroform, would track the atomic motions over time (from picoseconds to microseconds).

These simulations could visualize and quantify the dynamics of ring inversion, showing the transitions between the more stable equatorial conformer and the less stable axial conformer. Furthermore, MD can reveal how the molecule interacts with solvent molecules, for example, through hydrogen bonding between the piperidine N-H group and water. Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical or biological environment, which is often more complex than the gas-phase conditions assumed in simple DFT calculations. nih.gov

Stereoelectronic Effects of the Trifluoromethyl Group and Piperidine Ring

The trifluoromethyl group exerts profound stereoelectronic effects that go beyond simple sterics. nih.gov These effects arise from the electronic interactions between the C-F bonds and adjacent bonds in the molecule.

Inductive Effect (I-): The primary effect is the strong electron withdrawal through the sigma bonds (I- effect) due to the high electronegativity of fluorine. nih.govacs.org This effect significantly lowers the electron density of the entire ring system and, crucially, decreases the basicity (and increases the pKaH) of the piperidine nitrogen compared to piperidine itself. This modulation of basicity is a key consideration in medicinal chemistry. nih.gov

Hyperconjugation: A more subtle but important effect is hyperconjugation involving the anti-bonding orbitals (σ) of the C-F bonds. When the CF3 group is in the axial position, a C-F σ orbital can align anti-periplanar to an adjacent axial C-H or C-C bond of the ring. This alignment allows for a stabilizing hyperconjugative interaction (e.g., σC-H → σ*C-F), which can slightly offset the steric cost of the axial conformation. Similar interactions can occur in the equatorial conformer, influencing bond lengths and angles. These types of stereoelectronic interactions are critical in understanding the conformational preferences of fluorinated heterocyles. researchgate.netyoutube.com

Transition State Modeling for Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the high-energy transition state (TS) that lies on the pathway between reactants and products. mit.edue3s-conferences.org For this compound, TS modeling could be applied to various reactions, such as N-alkylation or N-acylation, which are common transformations for this type of molecule.

For example, in an SN2 reaction where the piperidine nitrogen acts as a nucleophile, DFT calculations can be used to locate the geometry and energy of the transition state. researchgate.netyoutube.com This modeling would provide the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. youtube.com Furthermore, analyzing the geometry of the TS can confirm whether the reaction proceeds through a concerted mechanism and can help predict the stereochemical outcome of reactions at the nitrogen center. e3s-conferences.orgresearchgate.net Such computational studies are essential for designing new synthetic routes and for understanding the reactivity patterns of this valuable chemical scaffold. e3s-conferences.org

Chemical Transformations and Derivatization of 3r 3 Trifluoromethyl Piperidine

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine (B6355638) ring is a primary site for chemical modification. N-alkylation and N-acylation reactions are fundamental transformations that introduce a wide variety of substituents, significantly altering the compound's steric and electronic profile.

N-Alkylation is commonly achieved by treating (3R)-3-(trifluoromethyl)piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial for deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity. researchgate.net The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, facilitates the reaction. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction can be controlled by slowly adding the alkylating agent to an excess of the piperidine. researchgate.net

N-Acylation proceeds by reacting the piperidine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or in a basic solvent like pyridine (B92270). This reaction yields N-acylpiperidines, which are important amides in various applications.

These N-functionalization reactions are generally high-yielding and tolerant of the trifluoromethyl group, making them reliable methods for generating diverse libraries of derivatives.

Table 1: Examples of Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Example | Base (if required) | Solvent |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (MeI) | K₂CO₃ | DMF |

| N-Alkylation | Alkyl Halide | Ethyl Bromide (EtBr) | NaH | DMF |

| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | K₂CO₃ | Acetonitrile |

| N-Acylation | Acid Chloride | Acetyl Chloride (AcCl) | Triethylamine | Dichloromethane |

Functionalization of the Piperidine Ring System

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring offers opportunities for further derivatization.

Direct and selective functionalization of the C-H bonds on the piperidine ring is a more complex challenge but offers powerful ways to introduce substituents. Modern catalytic methods have enabled such transformations. For instance, palladium-catalyzed C(sp³)–H arylation has been used to functionalize piperidines at the C4 position. acs.org This type of reaction often requires a directing group attached to the piperidine nitrogen to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. acs.org

Another approach to functionalizing the carbon backbone involves the synthesis of piperidone derivatives. For example, (3E,5E)-3,5-bis(arylene)-4-piperidones are synthesized from a piperidone precursor, where substitutions are effectively installed at the C3 and C5 positions through condensation reactions with aromatic aldehydes. nih.gov

Oxidation and reduction reactions can modify the piperidine ring or substituents attached to it.

Oxidation of the piperidine ring can lead to the formation of piperidones (ketones within the ring) or enamines. The synthesis of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones is a notable example where the piperidine core exists in an oxidized state as a 4-piperidone. nih.gov

Reduction reactions are fundamental to the synthesis of the piperidine ring itself. A common and powerful method involves the catalytic hydrogenation of corresponding substituted pyridinium (B92312) salts. dicp.ac.cnnih.gov For instance, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts can produce enantioenriched piperidines. nih.gov This approach allows for the creation of the saturated heterocyclic system from a flat, aromatic precursor, establishing the stereochemistry of the ring substituents during the reduction process. dicp.ac.cn

Table 2: Examples of Piperidine Ring Functionalization

| Reaction Type | Description | Key Reagents/Catalysts | Position(s) Functionalized |

|---|---|---|---|

| C-H Arylation | Direct coupling of an aryl group to a C-H bond. | Palladium catalyst, directing group, aryl halide. | C4 |

| Condensation | Formation of arylidene derivatives from a piperidone core. | Aromatic aldehydes, base. | C3, C5 |

| Oxidation | Formation of a ketone within the piperidine ring. | Not applicable (synthesis starts with piperidone). | C4 |

Modifications and Elaboration of the Trifluoromethyl Moiety (Indirect Derivatization)

Direct chemical transformation of the highly stable trifluoromethyl (CF₃) group is exceptionally challenging. Therefore, derivatization typically occurs at the carbon atom to which the CF₃ group is attached (the C3 position). This "indirect derivatization" or "elaboration" leverages the electronic influence of the CF₃ group on the reactivity of the adjacent carbon.

A significant example of this is the synthesis of 3-hydroxy-3-(trifluoromethyl)piperidines. nih.gov In this transformation, a hydroxyl group is introduced at the C3 position, creating a tertiary alcohol. This new functional group can then serve as a handle for further reactions. For instance, these 3-hydroxy-3-(trifluoromethyl)piperidines have been shown to undergo a ring contraction to form 2-substituted 2-(trifluoromethyl)pyrrolidines via an aziridinium (B1262131) intermediate. nih.gov This demonstrates how functionalization at the C3 carbon can lead to profound structural changes and access to different heterocyclic systems.

Formation of Chiral Salts and Co-crystals

The basic nitrogen atom of this compound allows for the straightforward formation of acid addition salts. This is a critical technique for the purification, handling, and sometimes chiral resolution of piperidine derivatives.

Chiral Salt Formation: Reacting the chiral piperidine with a chiral acid (a resolving agent) can lead to the formation of a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. This is a classic and effective method for resolving racemic mixtures or for enhancing the enantiomeric purity of an already enriched sample.

Standard Salt Formation: For non-chiral applications, forming a salt with an achiral acid, such as hydrochloric acid (HCl) or sulfuric acid, is common practice. The resulting salts, like this compound hydrochloride, are typically crystalline solids that are easier to handle, weigh, and store compared to the often-liquid free base. uni.lu Recrystallization of these salts is a powerful purification technique. It has been demonstrated that the enantiomeric purity of chiral piperidines can be significantly increased by recrystallizing their HCl salts. nih.gov

Co-crystals: While less commonly documented for this specific molecule, the formation of co-crystals, where the piperidine and a co-former (another neutral molecule) crystallize together in a defined stoichiometric ratio, represents another avenue for modifying physical properties like solubility and stability.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| (3E,5E)-3,5-bis(arylene)-4-piperidone |

| 2-substituted 2-(trifluoromethyl)pyrrolidine |

| 3-hydroxy-3-(trifluoromethyl)piperidine |

| N-acylpiperidine |

| potassium carbonate |

| sodium hydride |

| dimethylformamide |

| acetonitrile |

| alkyl bromide |

| alkyl iodide |

| acid chloride |

| anhydride |

| triethylamine |

| pyridine |

| hydrochloric acid |

| sulfuric acid |

| iridium |

| palladium |

| rhodium |

| 4-piperidone |

3r 3 Trifluoromethyl Piperidine As a Chiral Building Block in Asymmetric Synthesis

Incorporation into Complex Molecular Architectures

The rigid, chiral structure of (3R)-3-(trifluoromethyl)piperidine makes it an ideal cornerstone for the assembly of complex molecular architectures. Its stereocenter provides a fixed anchor point from which to build out additional functionality with a high degree of spatial control. Synthetic chemists leverage this pre-defined stereochemistry to construct larger, polycyclic systems and highly substituted acyclic chains.

One key strategy involves using the piperidine (B6355638) nitrogen for further synthetic elaboration. For instance, N-acylation or N-alkylation allows for the attachment of various side chains, effectively integrating the chiral piperidine unit into a larger molecular framework. This approach is fundamental in medicinal chemistry, where the piperidine moiety often serves as a central scaffold to orient pharmacophoric groups. researchgate.netresearchgate.net

Furthermore, the trifluoromethyl group itself influences the reactivity and conformation of the piperidine ring, which can be exploited in the design of complex syntheses. The stereoselective synthesis of alkaloids and other natural products often relies on such chiral building blocks to set key stereocenters early in the synthetic sequence, thereby simplifying subsequent transformations and ensuring the enantiopurity of the final product. rsc.org A modular strategy has been developed for creating trisubstituted chiral piperidines, starting from a chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester, which can then undergo sequential functionalizations. nih.gov

Applications in the Synthesis of Chiral Scaffolds

This compound is not only incorporated into target molecules but is also instrumental in the synthesis of novel chiral scaffolds. These scaffolds serve as templates for creating libraries of compounds with diverse functionalities, a common practice in drug discovery. researchgate.netresearchgate.net

The synthesis of substituted piperidines is a significant area of research. For example, chiral aminoalcohol-derived δ-lactams can be used as starting materials to generate enantiopure 3,3,5-trisubstituted piperidines that contain both a tertiary and a quaternary stereocenter. nih.gov This demonstrates how a chiral precursor related to the trifluoromethylpiperidine structure can lead to highly complex and valuable chiral scaffolds.

Another important application is in the construction of bicyclic and polycyclic systems. Inspired by the biosynthesis of piperidine alkaloids, multi-component reactions, such as the vinylogous Mannich reaction, can be used to assemble multi-substituted chiral piperidines from simple precursors. rsc.org The resulting dihydropyridinone adducts are versatile intermediates that can be further elaborated into a variety of chiral piperidine compounds and even quinolizidine (B1214090) alkaloids. rsc.org The trifluoromethyl group on the piperidine ring can direct the stereochemical outcome of these cyclization reactions, leading to the formation of specific diastereomers.

Stereoselective Introduction of Piperidine and Trifluoromethyl Moieties into Target Molecules

The stereoselective introduction of both a piperidine ring and a trifluoromethyl group is a significant challenge in organic synthesis. Utilizing this compound or its precursors provides a direct solution. Several synthetic strategies have been developed to achieve this with high levels of stereocontrol.

One effective method is the intramolecular Mannich reaction. This strategy has been successfully employed for the asymmetric synthesis of (trifluoromethyl)pipecolic acids, where the key cyclization step proceeds with high stereoselectivity to form the piperidine ring with the trifluoromethyl group in a defined orientation. researchgate.net

Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the cross-coupling of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org A subsequent reduction step then yields the enantioenriched 3-substituted piperidine. snnu.edu.cnorganic-chemistry.org This approach provides a versatile route to a wide array of chiral piperidines.

Furthermore, the use of chiral auxiliaries attached to a piperidine precursor can control the stereoselective introduction of the trifluoromethyl group. For instance, a stereodivergent aldol (B89426) reaction using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione demonstrates how the chiral scaffold itself can direct the formation of new stereocenters with high diastereoselectivity. mdpi.com

Design and Synthesis of Derivatives for Ligand Development

The this compound scaffold is a highly attractive starting point for the design and synthesis of ligands for various biological targets. researchgate.net Its defined stereochemistry and the presence of the trifluoromethyl group can lead to enhanced binding affinity and selectivity.

In the development of ligands for dopamine (B1211576) receptors, for example, derivatives of this scaffold have been explored. Structure-activity relationship (SAR) studies on bitopic ligands for the D3 receptor (D3R) have utilized related chiral pyrrolidine (B122466) and piperidine structures to optimize affinity and selectivity over the D2 receptor. upenn.edu Introducing flexible secondary binding fragments onto the core scaffold is a key strategy in this area. upenn.edu

Similarly, in the design of sigma-1 receptor (S1R) ligands, modifications to the piperidine or related pyrrolidine nitrogen have been shown to be crucial for enhancing receptor interaction. nih.gov The synthesis of various derivatives allows for the fine-tuning of electronic and steric properties to achieve optimal binding at the receptor site, while also addressing potential off-target effects like hERG channel inhibition. nih.gov The trifluoromethyl group can play a critical role in these interactions, often by participating in favorable non-covalent interactions within the protein's binding pocket.

Interactive Data Table: Diastereoselective Aldol Reactions

The following table summarizes the results of crossed aldol reactions between the lithium enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione and various aldehydes, showcasing the high diastereoselectivity achievable with this chiral building block derivative. mdpi.com

| Aldehyde | Base | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Hydrocinnamaldehyde | LDA | 3,7-anti-2a | 75 | 94:6 |

| Propanal | LDA | 3,7-anti-2b | 75 | 94:6 |

| Pivalaldehyde | LDA | 3,7-anti-2d | 60 | 93:7 |

| Benzaldehyde | LHMDS | 3,7-anti-2e | 32 | 88:12 |

Data sourced from MDPI mdpi.com

Precursor for Advanced Synthetic Intermediates

Beyond its direct incorporation, this compound serves as a valuable precursor for a range of advanced synthetic intermediates. These intermediates extend the utility of the original chiral building block, opening pathways to even more diverse and complex molecules.

A prominent example is its conversion to α-(trifluoromethyl)pipecolic acids. researchgate.net These chiral, non-proteinogenic amino acids are valuable building blocks for peptidomimetics and other biologically active compounds. The synthesis often involves an intramolecular Mannich reaction of a precursor derived from the trifluoromethylpiperidine framework. researchgate.net

The trifluoromethylated piperidine ring can also be part of more elaborate starting materials for multi-step syntheses. For instance, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, prepared from the core structure, acts as a chiral substrate in aldol and Michael addition reactions. mdpi.com The products of these reactions are themselves advanced intermediates, containing multiple stereocenters and functional groups ready for further transformation.

Furthermore, a variety of synthetic transformations can be performed on the trifluoromethylpiperidine ring system to generate other useful intermediates. These include reductions, alkylations, and cycloadditions, which produce a diversity of α-trifluoromethyl piperidinic derivatives. mdpi.com These intermediates are then used in the synthesis of complex targets, including novel therapeutic agents.

Future Research Directions and Challenges

Development of More Sustainable and Scalable Synthetic Methodologies

The current synthetic methods for producing (3R)-3-(trifluoromethyl)piperidine and its derivatives often rely on multi-step processes that may not be economically viable or environmentally friendly for large-scale production. Future research must prioritize the development of more sustainable and scalable synthetic strategies.

A promising avenue lies in the application of green chemistry principles, such as utilizing eco-friendly solvents and catalysts. rsc.org For instance, developing catalytic asymmetric methods that directly introduce the trifluoromethyl group onto a pre-existing piperidine (B6355638) ring in a stereocontrolled manner would be a significant advancement. This could involve exploring novel transition-metal catalysts or organocatalysts that can achieve high enantioselectivity and yield under mild reaction conditions.

Furthermore, flow chemistry presents a scalable and potentially more efficient alternative to traditional batch processing. Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and purity, while also minimizing waste generation. Investigating and optimizing flow-based syntheses of this compound will be crucial for its industrial-scale application.

Exploration of Novel Reaction Chemistries Involving the Trifluoromethylpiperidine Scaffold

The reactivity of the this compound scaffold has not been exhaustively explored. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the piperidine ring and its substituents in unique ways. Future research should focus on discovering and developing novel chemical transformations that are specific to or enhanced by the presence of this moiety.

This includes investigating the derivatization of the piperidine nitrogen and the carbon atoms of the ring. For example, developing new methods for C-H functionalization at specific positions on the piperidine ring would provide rapid access to a diverse range of analogs with potentially novel biological activities. nih.gov The unique electronic environment created by the trifluoromethyl group could lead to unexpected regioselectivity in such reactions.

Moreover, the trifluoromethyl group itself can participate in or influence various reactions. Exploring its role in directing metallation, cycloaddition, or ring-opening reactions could unveil new synthetic pathways and lead to the creation of novel molecular frameworks.

Advanced Characterization Techniques for Stereochemical Purity and Stability

The biological activity of chiral molecules is critically dependent on their stereochemical purity. For this compound, ensuring and verifying its enantiomeric and diastereomeric purity is paramount. While standard techniques like chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy are routinely used, there is a need for more advanced and sensitive analytical methods.

Future research should focus on the development and application of techniques such as supercritical fluid chromatography (SFC) with chiral stationary phases for high-throughput and high-resolution analysis of stereoisomers. Advanced NMR techniques, including the use of chiral solvating agents and higher field strengths, can also provide more detailed information about the stereochemical integrity of these compounds.

Furthermore, comprehensive stability studies are crucial to understand how the compound behaves under various storage and handling conditions. ich.orgeuropa.eunih.gov This includes assessing its stability to changes in temperature, humidity, light, and pH. youtube.com Such studies are essential for establishing appropriate storage protocols and ensuring the long-term quality and efficacy of any resulting pharmaceutical products. ich.orgeuropa.eunih.gov

Table 1: Key Parameters for Stability Testing of this compound

| Parameter | Conditions to be Tested | Rationale |

| Temperature | Accelerated (e.g., 40°C) and long-term (e.g., 25°C) | To determine the rate of degradation and establish a shelf-life. |

| Humidity | Elevated humidity levels (e.g., 75% RH) | To assess the impact of moisture on the compound's stability. |

| Light | Exposure to UV and visible light | To evaluate potential photodegradation. |

| pH | Acidic, neutral, and basic conditions | To understand the compound's stability in different chemical environments. |

Expanding the Scope of this compound in Complex Molecule Synthesis

While this compound has shown promise as a building block in medicinal chemistry, its application in the synthesis of more complex and structurally diverse molecules remains an area with significant growth potential. nih.gov Future research should aim to demonstrate the utility of this chiral synthon in the total synthesis of natural products or in the creation of novel, intricate molecular architectures.

This could involve using the trifluoromethylpiperidine core as a scaffold upon which to build more complex structures through a series of stereocontrolled reactions. The development of new synthetic methodologies that allow for the late-stage introduction of the this compound moiety into a complex molecule would also be highly valuable. nih.gov This approach would enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

By showcasing the versatility of this compound in the assembly of complex targets, researchers can further solidify its importance as a key component in the synthetic chemist's toolbox. This will undoubtedly lead to the discovery of new bioactive molecules with improved therapeutic profiles.

Q & A

Q. What are the established synthetic routes for (3R)-3-(trifluoromethyl)piperidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically employs radical trifluoromethylation using agents like trifluoromethyl iodide or sulfonium salts, with radical initiators (e.g., AIBN) to introduce the CF₃ group into the piperidine ring. Key steps include:

- Protection/Deprotection: Temporary masking of reactive sites (e.g., amine groups) to prevent side reactions .

- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to achieve the (R)-configuration.

- Purification: Chromatography or crystallization to isolate the enantiomerically pure product.

Reaction temperature and solvent polarity critically affect yield and enantiomeric excess (e.g., polar aprotic solvents enhance radical stability) .

Q. How does the trifluoromethyl group in this compound affect its physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The CF₃ group significantly alters:

- Lipophilicity: Increases logP by ~1.5 units, enhancing membrane permeability .

- Metabolic Stability: Reduces oxidative metabolism due to strong C-F bonds, as shown in comparative pharmacokinetic studies .

- Electron-Withdrawing Effects: Modulates pKa of the piperidine nitrogen (e.g., lowering basicity by 1–2 units), impacting receptor binding .

Experimental validation via HPLC (lipophilicity), NMR titration (pKa), and mass spectrometry (metabolite profiling) is recommended.

Advanced Research Questions

Q. What analytical techniques are critical for verifying the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral HPLC: Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (resolution >1.5) .

- Polarimetry: Specific rotation comparisons against literature values (e.g., [α]D²⁵ = +15° to +20° for the (R)-enantiomer) .

- VCD Spectroscopy: Detects vibrational circular dichroism for absolute configuration confirmation.

Discrepancies between techniques (e.g., HPLC vs. polarimetry) may indicate residual solvents or impurities, requiring orthogonal validation .

Q. How can researchers design experiments to investigate the metabolic stability of this compound derivatives in preclinical studies?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS .

- Isotope Labeling: Introduce ¹⁸O or deuterium at metabolically labile sites to track metabolic pathways.

- Structural Modifications: Compare stability of CF₃-substituted vs. CH₃-substituted analogs to quantify fluorination effects. Data contradictions (e.g., interspecies variability) require cross-validation with hepatocyte assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Source Validation: Ensure compound purity (>95% by HPLC) and stereochemical consistency, as impurities or racemization can skew bioactivity .

- Assay Conditions: Control variables like buffer pH (affects ionization state) and serum protein content (e.g., albumin binding).

- Meta-Analysis: Compare datasets using standardized metrics (e.g., IC50 normalized to assay type). For example, conflicting receptor binding affinities may arise from divergent radioligand concentrations .

Methodological Challenges

Q. Designing SAR Studies for CF₃-Substituted Piperidines

- Approach: Synthesize analogs with varied substituents (e.g., CF₃ vs. CHF₂ at C3) and test against target receptors (e.g., acetylcholine receptors).

- Data Interpretation: Use molecular docking to correlate steric/electronic effects with binding scores. Contradictions between in silico and in vitro data may indicate unmodeled solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.